molecular formula C14H15NO6 B096100 Diethyl 2-(2-nitrobenzylidene)malonate CAS No. 17422-56-9

Diethyl 2-(2-nitrobenzylidene)malonate

Cat. No. B096100
CAS RN: 17422-56-9
M. Wt: 293.27 g/mol
InChI Key: BLHLIGAACQEKRY-UHFFFAOYSA-N
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Patent
US08334236B2

Procedure details

29.0 g (0.21 mol) of diethyl 2-(2-nitrobenzylidene)malonate was added to 100 mL of acetic acid at room temperature, and the mixture was heated to 80° C. 37.0 g (0.66 mol) of an iron powder was slowly added to the above mixture, and thus the reaction temperature increased to 100° C. After the reaction temperature decreased, the reaction was carried out at 80° C. for 5 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and water were added thereto. Insoluble materials were filtered off, and the filtrate was neutralized by adding sodium hydrogen carbonate. A solid precipitated therefrom was separated by filtration, and this solid was dissolved in ethyl acetate. The filtrate was further extracted with ethyl acetate, and the extract was combined with the solution mentioned above. This solution was washed with citric acid and water in this order, and was dried and concentrated. The residue was washed with diisopropyl ether, and thus 13.6 g (yield: 63%) of the title compound was obtained as pale yellow crystals.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
37 g
Type
catalyst
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[CH:20][CH:19]=[CH:18][C:5]=1[CH:6]=[C:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8](OCC)=[O:9])([O-])=O.C(O)(=O)C.C(OCC)(=O)C>[Fe].O>[O:9]=[C:8]1[C:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:6][C:5]2[C:4](=[CH:21][CH:20]=[CH:19][CH:18]=2)[NH:1]1

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)OCC)C(=O)OCC)C=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
37 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thus the reaction temperature increased to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
ADDITION
Type
ADDITION
Details
by adding sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
A solid precipitated
CUSTOM
Type
CUSTOM
Details
therefrom was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
this solid was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was further extracted with ethyl acetate
WASH
Type
WASH
Details
This solution was washed with citric acid and water in this order
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2C=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.